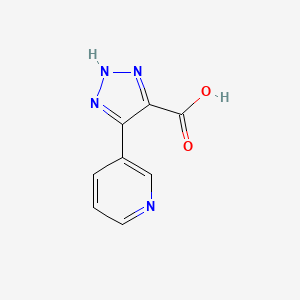

5-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

5-pyridin-3-yl-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKAOLMSSUYSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The most widely employed synthetic approach to 5-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method constructs the 1,2,3-triazole core by coupling an azide and an alkyne precursor under mild conditions with high regioselectivity and yield.

Preparation of Azide Precursor: The pyridin-3-yl azide is typically synthesized from the corresponding 3-aminopyridine via diazotization followed by substitution with sodium azide in an appropriate solvent such as dimethyl sulfoxide (DMSO).

Preparation of Alkyne Precursor: The alkyne component bearing the carboxylic acid or ester functionality can be prepared from halogenated precursors using strong bases (e.g., sodium amide) or through Sonogashira coupling reactions.

Copper(I)-Catalyzed Cycloaddition: The azide and alkyne are reacted in the presence of a copper(I) catalyst (e.g., copper(I) iodide) and a reducing agent such as sodium ascorbate to generate the 1,4-disubstituted 1,2,3-triazole ring.

Post-Cycloaddition Modifications: If the alkyne precursor contains an ester group, saponification under basic conditions (e.g., NaOH) followed by acidification yields the free carboxylic acid.

Detailed Synthetic Procedure and Reaction Conditions

A representative synthesis from recent literature proceeds as follows:

| Step | Reagents and Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Pyridyl azide prepared from 3-aminopyridine + NaN3 in DMSO | Formation of azide intermediate | — | Reaction monitored by TLC |

| 2 | Ethyl 4,4-diethoxy-3-oxobutanoate + K2CO3 in DMSO at 40–50 °C | Formation of ethyl 5-(diethoxymethyl)-1-(pyridin-3-yl)-1,2,3-triazole-4-carboxylate | 89 | Reaction time ~7 h; TLC used for monitoring |

| 3 | Hydrolysis with 10% aqueous NaOH at room temperature for 10 h | Saponification to sodium salt of triazole carboxylate | — | Followed by acidification |

| 4 | Acidification with acetic acid; isolation by filtration | Precipitation of 5-(diethoxymethyl)-1-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid | — | Solid isolated for further processing |

| 5 | Deprotection with HCl in 1,4-dioxane under reflux | Conversion to 5-formyl-1-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid | 84 | Final compound isolated as light yellow solid |

This sequence demonstrates the use of an acetal protecting group on the aldehyde moiety, which is later deprotected to yield the target compound. The use of mild bases and solvents like DMSO facilitates high conversion rates and manageable reaction times.

Alternative Synthetic Routes

Other methods reported include:

Direct Cycloaddition with Pre-Functionalized Alkynes: Using alkynes already bearing carboxylic acid or ester groups to directly form the triazole ring, followed by purification.

Industrial Scale-Up Considerations: Optimization of reaction parameters such as temperature, solvent choice, and catalyst loading is crucial. Continuous flow reactors have been employed to improve reaction efficiency and scalability, minimizing side reactions and improving yield and purity.

Purification and Characterization

Purification Techniques: After reaction completion, extraction with organic solvents like dichloromethane, followed by concentration under reduced pressure, is standard. Crystallization from solvents such as ethanol or hexane is used to isolate pure products.

Characterization: High-performance liquid chromatography (HPLC) confirms purity (≥95%), while nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C) and X-ray crystallography validate molecular structure and substitution patterns.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Pyridin-3-yl azide, alkyne ester, CuI, sodium ascorbate | DMSO solvent, 40–50 °C, 7 h | High regioselectivity, mild conditions, good yields | Requires azide preparation step |

| Acetal Protection/Deprotection | Acetal-protected aldehyde derivatives, HCl for deprotection | Reflux in 1,4-dioxane | Enables synthesis of formyl derivatives | Additional steps increase complexity |

| Base-Mediated Saponification | NaOH aqueous solution | Room temperature, 10 h | Efficient ester hydrolysis | Requires careful pH control |

| Industrial Continuous Flow | Optimized catalyst, solvents | Variable; flow reactors | Scalable, reproducible | Requires specialized equipment |

Research Findings and Notes

The CuAAC method remains the gold standard for synthesizing 1,2,3-triazole derivatives due to its robustness and versatility.

The choice of protecting groups and subsequent deprotection steps can tailor the substitution pattern on the triazole ring, allowing access to various derivatives including carboxylic acids and aldehydes.

Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures high purity and structural integrity of the products.

Industrial synthesis benefits from continuous flow technology, which enhances reaction control and product consistency.

The final compound’s purity and identity are confirmed by HPLC, NMR, and sometimes X-ray crystallography, ensuring suitability for further pharmaceutical or materials research applications.

Análisis De Reacciones Químicas

Types of Reactions

5-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, alcohols, aldehydes, and substituted derivatives of the original compound .

Aplicaciones Científicas De Investigación

Anticancer Properties

The 1,2,3-triazole ring system has emerged as a promising scaffold in drug discovery due to its unique structural features that facilitate interactions with biological targets. Research indicates that derivatives of 5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibit potential as anticancer agents.

- Mechanism of Action : The presence of the triazole moiety allows for diverse non-covalent interactions with proteins and enzymes involved in cancer progression. This compound has shown low multidrug resistance and high bioavailability, making it suitable for further development as an anticancer drug .

- Case Study : A study demonstrated that triazole derivatives have been synthesized and tested against lung and breast cancer cell lines. Results indicated significant cytotoxicity with IC50 values in the micromolar range, suggesting these compounds can inhibit cancer cell proliferation effectively .

Antifungal Activity

In addition to its anticancer properties, this compound has demonstrated antifungal activity against various fungal strains.

- Mechanism : The nitrogen-rich structure of the triazole allows it to inhibit fungal enzyme activity by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes.

- Case Study : A comparative study showed that derivatives of 5-(pyridin-3-yl)-1H-1,2,3-triazole exhibited potent antifungal effects against Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MIC) lower than conventional antifungal agents .

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 12.5 | |

| This compound | Aspergillus niger | 15.0 |

Corrosion Inhibition

The use of this compound as a corrosion inhibitor has gained traction due to its effectiveness in protecting metals from corrosion.

Mechanism of Corrosion Inhibition

Triazole compounds are known to form protective films on metal surfaces through adsorption mechanisms that prevent corrosive agents from interacting with the metal substrate.

Case Study

A recent study evaluated the performance of this compound as a corrosion inhibitor for carbon steel in acidic media:

Mecanismo De Acción

The mechanism of action of 5-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell death in cancer cells . The triazole ring is known to interact with metal ions, which can enhance its binding affinity to biological targets .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Substituent Effects : Electron-withdrawing groups (e.g., CF₃, Cl) enhance acidity and bioactivity. Pyridinyl substituents improve solubility and π-π stacking in biological targets.

- Tautomerism : Unlike simpler aryl-substituted triazoles, the pyridin-3-yl group in the title compound stabilizes the carboxylic acid tautomer, reducing ring-chain tautomerism compared to 1-(4-ethoxyphenyl) analogues .

Key Observations:

Table 3: Anticancer Activity Against NCI-H522 Lung Cancer Cells

Key Observations:

- Pyridinyl vs. Thiazolyl : Pyridinyl derivatives exhibit higher GP values, likely due to improved target binding via nitrogen lone pairs.

- Trifluoromethyl vs. Pyridinyl : CF₃ groups enhance lipophilicity but may reduce solubility, offsetting their electronic benefits .

Physicochemical Properties

- Acidity : The pyridin-3-yl group lowers pKa (predicted ~2.5–3.0) compared to phenyl-substituted analogues (pKa ~4.0) due to inductive effects .

- Tautomerism : The title compound exists predominantly in the carboxylic acid form, whereas 1-(4-ethoxyphenyl) analogues show 20% cyclic hemiacetal tautomerism .

Actividad Biológica

5-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the coupling of pyridine derivatives with triazole moieties. The compound can be synthesized through various methods, including:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This method is commonly used for the formation of triazole rings.

- Condensation Reactions : Involving carboxylic acids and amines or hydrazines to form the desired triazole structure.

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. For instance, derivatives of 1,2,3-triazoles have shown effectiveness against various bacterial strains and fungi due to their ability to inhibit cell wall synthesis and disrupt cellular processes.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective antifungal |

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. Compounds in this class have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

- Mechanism : These compounds reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 5-(Pyridin-3-yl)-triazole | 70.96–95.75 | 47.83–49.79 | Higher than celecoxib |

Antioxidant Activity

The antioxidant properties of this compound are notable as well. It has been shown to scavenge free radicals and reduce oxidative stress markers in cellular models.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various triazole derivatives, this compound was tested against a panel of pathogens. The results indicated a significant reduction in bacterial growth compared to controls.

Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory mechanisms of this compound in an animal model of arthritis. The treatment group exhibited reduced swelling and lower levels of inflammatory markers compared to untreated controls.

Q & A

Basic: What are the established synthetic routes for 5-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid?

A two-step synthesis is commonly employed:

Triazole Formation : Reacting pyridin-3-yl azide with β-ketoesters (e.g., ethyl 4,4-diethoxy-3-oxobutanoate) under base catalysis (e.g., K₂CO₃ in DMSO) to yield protected intermediates.

Deprotection : Saponification of the ester group and removal of acetal protection to obtain the free carboxylic acid. This method ensures regioselectivity and scalability for research-scale synthesis .

Advanced Note : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) protocols can also be adapted for structural diversification, though decarboxylation risks require careful optimization .

Basic: What analytical techniques are critical for structural characterization?

- X-ray Crystallography : SHELXL/SHELXS software is widely used for refining crystal structures, particularly for resolving tautomeric forms or hydrogen-bonding networks .

- NMR Spectroscopy : ¹H/¹³C NMR detects ring-chain tautomerism (e.g., 6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one vs. open-chain forms) in solution, with cyclic tautomers often dominating (~20% in DMSO-d₆) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.

Basic: What in vitro biological activities have been reported for this compound?

- Antitumor Activity : Moderate growth inhibition (GP ~40–70%) against lung (NCI-H522), kidney (UO-31), and melanoma (LOX IMVI) cell lines. Activity is attributed to interactions with targets like c-Met kinase, though lower potency compared to amide derivatives due to high acidity impairing cell permeability .

- Zwitterionic Effects : Substitution with electron-withdrawing groups (e.g., CF₃) enhances zwitterionic character, improving solubility but complicating target selectivity .

Advanced: How does the compound’s acidity influence its pharmacokinetic and pharmacodynamic profiles?

- Acidity Impact : The electron-withdrawing triazole ring lowers the pKa of the carboxylic acid (~2.5–3.5), promoting ionization at physiological pH. This reduces passive diffusion across membranes, limiting bioavailability .

- Mitigation Strategies :

Advanced: How can researchers resolve tautomerism-related discrepancies in structural data?

- Dynamic NMR : Variable-temperature ¹H NMR tracks tautomeric equilibria (e.g., furotriazolone vs. open-chain forms).

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict relative stability of tautomers and guide crystallographic refinement .

- Cocrystallization : Co-crystallizing with stabilizing agents (e.g., cyclodextrins) can trap specific tautomeric forms for X-ray analysis .

Advanced: What experimental design considerations are critical for evaluating antitumor efficacy?

- Cell Line Selection : Prioritize lines with high sensitivity to triazole scaffolds (e.g., NCI-H522, LOX IMVI) .

- Dose Optimization : Use logarithmic dilution series (1 nM–100 μM) to assess IC₅₀ values and avoid false negatives from solubility limits.

- Control Compounds : Include structurally similar amides (e.g., 1-(4-chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide) to benchmark activity .

Advanced: How to reconcile contradictory data on substituent effects in SAR studies?

-

Meta-Analysis : Compare substituent electronic (Hammett σ) and steric (Taft Es) parameters across studies to identify trends. For example:

Substituent σ (Hammett) GP (NCI-H522) -CF₃ +0.54 68.09% -CH₃ -0.07 70.94% Higher σ values correlate with reduced activity due to increased acidity . -

In Silico Docking : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like c-Met kinase, explaining discrepancies in activity between analogs .

Advanced: What methodologies validate target engagement in mechanistic studies?

- Surface Plasmon Resonance (SPR) : Directly measure binding affinity to purified targets (e.g., c-Met kinase).

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in live cells upon compound treatment.

- RNA-Seq : Profile transcriptomic changes to identify downstream pathways (e.g., apoptosis, MAPK signaling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.